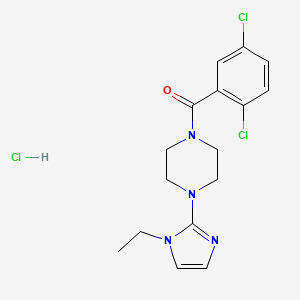

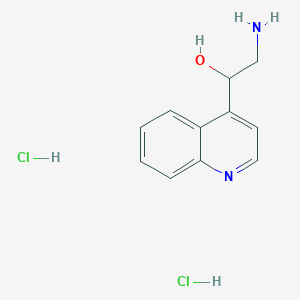

![molecular formula C17H16IN3O4S2 B3002165 2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865160-67-4](/img/structure/B3002165.png)

2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of the iodo and sulfamoyl substituents indicates potential reactivity in electrophilic aromatic substitution reactions and possible applications in medicinal chemistry due to the sulfonamide group's common presence in drugs.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the cyclization of sulfonamides bearing an aromatic ring at the beta-position with organohypervalent iodine compounds, leading to the formation of 2,1-benzothiazine derivatives . Another method utilizes iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid to yield 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . Additionally, Cu(I)-catalyzed annulation of isothiocyanates/isocyanates with 2-iodo-sulfonamides has been developed to synthesize functionalized benzodithiazines and benzothiadiazinones .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, which can be modified with various substituents. The sulfonamide group is a common feature in these molecules, which can act as a coordination site for metal ions, as seen in the synthesis of metal complexes where the ligand coordinates through nitrogen and oxygen atoms of the sulphonamide group and nitrogen atom attached to the benzothiazole ring .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a range of chemical reactions. The presence of the iodo group makes the compound a candidate for further functionalization through nucleophilic substitution reactions. The sulfonamide group can participate in condensation reactions, as demonstrated in the synthesis of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide . Additionally, the electrophilic nature of the iodo group can facilitate cyclization reactions, as seen in the synthesis of benzothiazine and benzothiadiazinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their functional groups. The iodo group contributes to the molecular weight and can affect the compound's volatility and solubility. The sulfonamide group can enhance water solubility due to its polarity and potential for hydrogen bonding. The benzothiazole core contributes to the compound's aromaticity and stability. These properties are crucial for the potential application of these compounds in medicinal chemistry, as they can affect drug absorption, distribution, metabolism, and excretion .

科学的研究の応用

Synthesis and Characterization

Synthesis Methods : A research by Bobeldijk et al. (1990) demonstrates a high-yield synthesis method for benzamide derivatives, contributing to efficient production techniques in scientific research (Bobeldijk et al., 1990).

Characterization Techniques : Priya et al. (2006) explored the characterization of benzamide derivatives, including crystallographic studies, which is vital for understanding the structural properties of such compounds (Priya et al., 2006).

Biological and Pharmacological Research

Antimicrobial Properties : The study by Priya et al. (2006) also evaluated benzamide derivatives for their antimicrobial efficacy, showing significant antibacterial and antifungal activities (Priya et al., 2006).

Anticancer Potential : Yılmaz et al. (2015) synthesized benzamide derivatives and evaluated them as anticancer agents, identifying compounds with proapoptotic activity in melanoma cell lines (Yılmaz et al., 2015).

Neuropharmacological Applications : Rana et al. (2008) prepared a series of benzothiazol-2-yl benzamides and evaluated them for anticonvulsant properties, providing insights into potential neuropharmacological uses (Rana et al., 2008).

Material Science Applications

- Corrosion Inhibition : Hu et al. (2016) conducted a study on benzothiazole derivatives as corrosion inhibitors for carbon steel, indicating applications in material science and engineering (Hu et al., 2016).

Imaging and Diagnostic Applications

Radioimaging Applications : De Paulis et al. (1988) explored the use of iodine-labeled benzamide derivatives for dopamine D-2 receptor imaging, highlighting potential diagnostic applications in neuroscience (De Paulis et al., 1988).

Breast Cancer Imaging : John et al. (1999) investigated a radioiodinated benzamide for imaging breast cancer, providing a novel approach to cancer diagnosis (John et al., 1999).

将来の方向性

特性

IUPAC Name |

2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16IN3O4S2/c1-25-9-8-21-14-7-6-11(27(19,23)24)10-15(14)26-17(21)20-16(22)12-4-2-3-5-13(12)18/h2-7,10H,8-9H2,1H3,(H2,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZBILSLVTKBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16IN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-((3-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002084.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxybenzyl)-1,3-oxazol-5-amine](/img/structure/B3002085.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3002087.png)

![1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002092.png)

![6-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3002094.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3002095.png)

![2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol](/img/structure/B3002101.png)